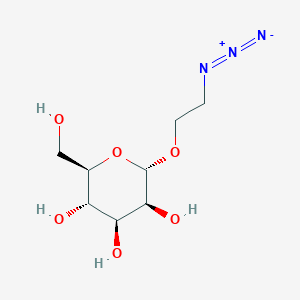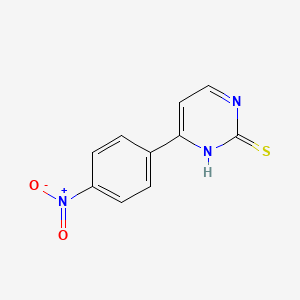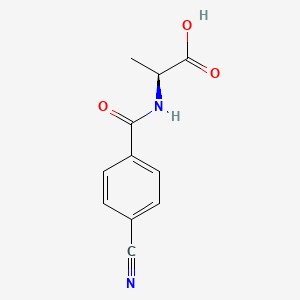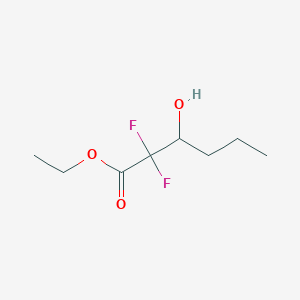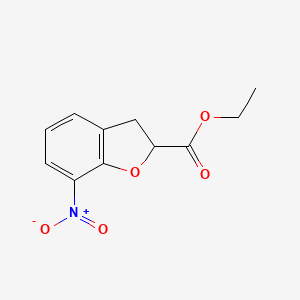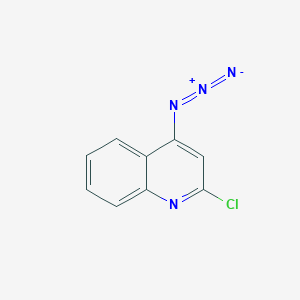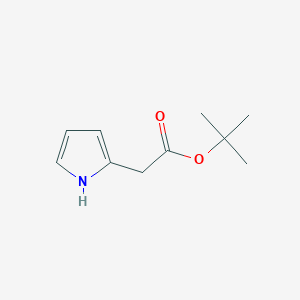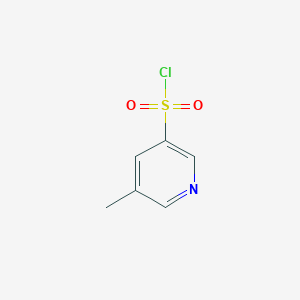
5-Methyl-pyridine-3-sulfonyl chloride
Vue d'ensemble
Description
Pyridine-3-sulfonyl chloride is a useful compound as a raw material or intermediate for producing pharmaceuticals . It is mainly used for preparing TAK-438 (vonoprazan fumarate), a novel orally active potassium-competitive acid blocker developed as an antisecretory drug .
Synthesis Analysis
The synthesis of pyridine-3-sulfonyl chloride involves adding thionyl chloride to water, cooling to about 0-5°C, and adding cuprous chloride. Fluoboric acid diazonium salt is then added to the solution and reacted at 0-5°C overnight . Another method involves adding phosphorus pentachloride to a reaction solution containing pyridine-3-sulfonic acid .
Chemical Reactions Analysis
The conversion of 3-aminopyridines into the corresponding pyridine-3-sulfonyl chlorides includes stages of amine diazotation and subsequent substitution of diazo group in the intermediate pyridine-3-diazonium chlorides .
Physical And Chemical Properties Analysis
Pyridine-3-sulfonyl chloride has a melting point of 144°C, a boiling point of 284°C, and a density of 1.488 . It is a liquid that is colorless to light yellow and is moisture sensitive .
Applications De Recherche Scientifique
Catalytic Applications
5-Methyl-pyridine-3-sulfonyl chloride has been utilized in catalytic processes. For instance, it's been used in the synthesis of 4,4′-(arylmethylene)-bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)s through the Knoevenagel–Michael reaction. This reaction is significant in organic synthesis for constructing complex molecular structures (Moosavi-Zare et al., 2013).
Synthesis of Novel Compounds
It plays a critical role in the synthesis of new chemical entities. For instance, it has been used in the creation of novel pyrazolo[3,4-b]pyridin-3-ol derivatives, which are of interest due to their potential applications in various chemical fields (Shen et al., 2014).
Development of Fluorinated Polyamides
The chemical has been involved in the synthesis of fluorinated polyamides containing pyridine and sulfone moieties. These materials are known for their high thermal stability and low dielectric constants, making them valuable in high-performance applications (Liu et al., 2013).
Antimicrobial Activity
In the field of pharmaceutical chemistry, it has been used to develop new heterocycles with potential antimicrobial activity. This is significant for the discovery of new therapeutic agents (El‐Emary et al., 2002).
Remote C-H Sulfonylation
It's also involved in remote C-H sulfonylation processes. This type of chemical reaction is important for creating complex molecular structures in organic synthesis (Ramesh & Jeganmohan, 2017).
Synthesis of Hexahydroquinolines
Another application is in the synthesis of hexahydroquinolines, which are compounds of interest due to their biological activities (Khazaei et al., 2013).
Synthesis of Sulfonamides and Sulfonyl Fluorides
It's used in the synthesis of heterocyclic sulfonamides and sulfonyl fluorides, showcasing its versatility in creating a range of bioactive compounds (Tucker, Chenard, & Young, 2015).
Safety and Hazards
Mécanisme D'action
Target of Action
5-Methyl-pyridine-3-sulfonyl chloride is primarily used as a reagent in the synthesis of pyrimidine derivatives . It plays a crucial role in the Suzuki–Miyaura (SM) cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
In the SM cross-coupling reaction, this compound interacts with its targets through a process of oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the synthesis of pyrimidine derivatives . These derivatives have been found to exhibit antiproliferative activity against negative breast cancer cells .
Result of Action
The primary result of the action of this compound is the formation of pyrimidine derivatives . These derivatives have shown potential in medical research, particularly in the treatment of negative breast cancer cells .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the SM cross-coupling reaction conditions, which are exceptionally mild and functional group tolerant, can affect the success of the reaction . Additionally, the compound is sensitive to moisture , indicating that the storage environment can significantly impact its stability and efficacy.
Analyse Biochimique
Biochemical Properties
Sulfonyl chloride compounds are generally known for their reactivity and ability to form sulfonamides and sulfonic esters
Cellular Effects
Sulfonyl chlorides are known to cause severe skin burns and eye damage, which suggests they may have significant cytotoxic effects .
Molecular Mechanism
It is known that sulfonyl chlorides can undergo nucleophilic substitution reactions
Temporal Effects in Laboratory Settings
The product is chemically stable under standard ambient conditions (room temperature)
Propriétés
IUPAC Name |
5-methylpyridine-3-sulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO2S/c1-5-2-6(4-8-3-5)11(7,9)10/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSJZQOHFAWAQMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
166337-57-1 | |
| Record name | 5-methylpyridine-3-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[2,4,6-Trimethyl-3-(pyridinium-1-ylmethyl)benzyl]pyridinium dichloride](/img/structure/B3040095.png)

